molecular formula C11H18O2 B15273668 5-Butanoyl-2,2-dimethylcyclopentan-1-one

5-Butanoyl-2,2-dimethylcyclopentan-1-one

Cat. No.: B15273668
M. Wt: 182.26 g/mol
InChI Key: QFNAHBGLLXCJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butanoyl-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclopentanone, characterized by the presence of a butanoyl group and two methyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butanoyl-2,2-dimethylcyclopentan-1-one typically involves the acylation of 2,2-dimethylcyclopentanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,2-Dimethylcyclopentanone+Butanoyl chlorideAlCl3This compound\text{2,2-Dimethylcyclopentanone} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,2-Dimethylcyclopentanone+Butanoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Butanoyl-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

5-Butanoyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butanoyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentanone: A structurally related compound with similar chemical properties but lacking the butanoyl group.

    Cyclopentanone: The parent compound of the cyclopentanone family, with a simpler structure.

    2,5-Dimethylcyclopentanone: Another derivative with two methyl groups attached to the cyclopentane ring.

Uniqueness

5-Butanoyl-2,2-dimethylcyclopentan-1-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the butanoyl group and the dimethyl-substituted cyclopentane ring enhances its versatility in synthetic and industrial applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-butanoyl-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C11H18O2/c1-4-5-9(12)8-6-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3

InChI Key

QFNAHBGLLXCJGM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.